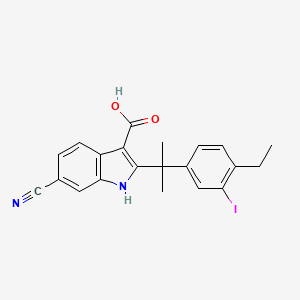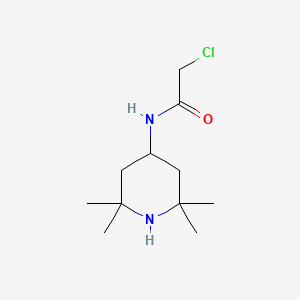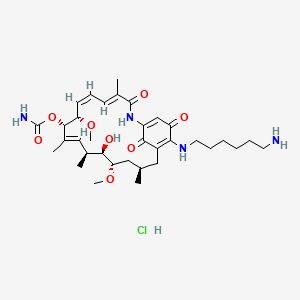
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid is a chiral compound with a complex structure that includes a hydroxy group, a phenyl group, and an octanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Friedel–Crafts acylation of anisole with octanoic acid over acid-modified zeolites . This reaction is carried out under solvent-free conditions using a mixed organic acid composed of tartaric acid and oxalic acid, which modifies the zeolite catalyst to enhance its performance.
Industrial Production Methods
Industrial production of (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Catalysts such as modified zeolites are often employed to facilitate the reaction and increase selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the phenyl group can produce a cyclohexyl derivative.
Aplicaciones Científicas De Investigación
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid involves its interaction with specific molecular targets and pathways. For example, it may regulate inflammatory responses and oxidative stress by modulating the activity of enzymes and signaling molecules involved in these processes . The compound’s structure allows it to interact with various receptors and enzymes, influencing their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid can be compared with other similar compounds, such as:
Octanoic acid: A simpler fatty acid with a straight-chain structure, lacking the hydroxy and phenyl groups.
Phenylacetic acid: Contains a phenyl group but lacks the octanoic acid chain and hydroxy group.
Hydroxyphenylacetic acid: Contains both a hydroxy and phenyl group but lacks the octanoic acid chain.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in the simpler analogs .
Propiedades
Fórmula molecular |
C17H24O3 |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(2S)-2-[(E,1S)-1-hydroxy-3-phenylprop-2-enyl]octanoic acid |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-8-11-15(17(19)20)16(18)13-12-14-9-6-5-7-10-14/h5-7,9-10,12-13,15-16,18H,2-4,8,11H2,1H3,(H,19,20)/b13-12+/t15-,16-/m0/s1 |
Clave InChI |
BLQPIZSWARKTKA-XADBSNKSSA-N |
SMILES isomérico |
CCCCCC[C@@H]([C@H](/C=C/C1=CC=CC=C1)O)C(=O)O |
SMILES canónico |
CCCCCCC(C(C=CC1=CC=CC=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)
![1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine](/img/structure/B11828333.png)


![4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)


![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)

![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)
![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)

